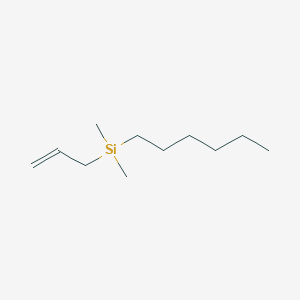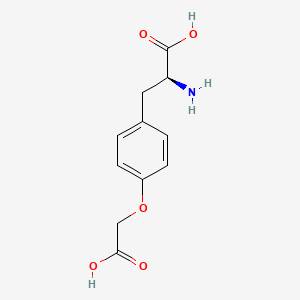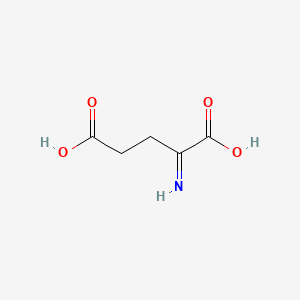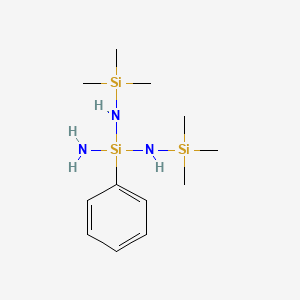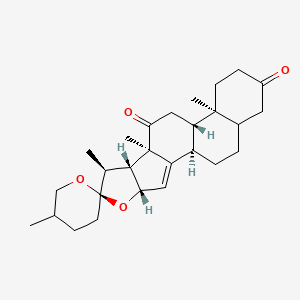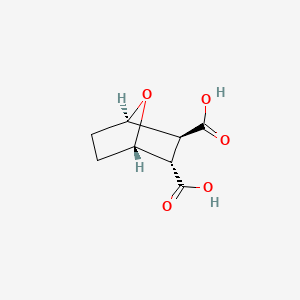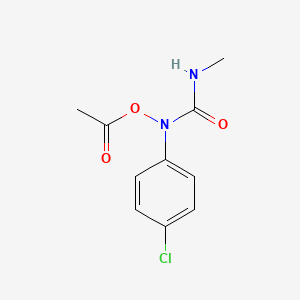
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is a chemical compound that belongs to the class of hydroxylamines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of the p-chlorophenyl and methylcarbamoyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- typically involves the reaction of hydroxylamine derivatives with acetylating agents and p-chlorophenyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The acetyl and p-chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Hydroxylamine, O-acetyl-N-(phenyl)-N-(methylcarbamoyl)-
- Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(ethylcarbamoyl)-
- Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(propylcarbamoyl)-
Uniqueness
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is unique due to the presence of the p-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
22169-00-2 |
|---|---|
Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
[4-chloro-N-(methylcarbamoyl)anilino] acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-7(14)16-13(10(15)12-2)9-5-3-8(11)4-6-9/h3-6H,1-2H3,(H,12,15) |
InChI Key |
XLXWYDYFRIRWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(C1=CC=C(C=C1)Cl)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


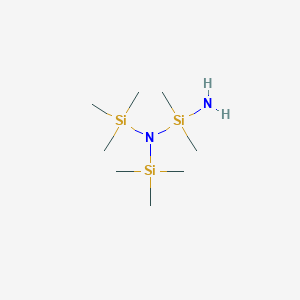
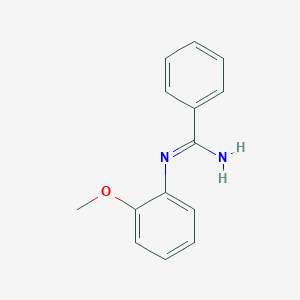
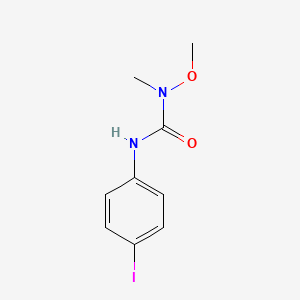
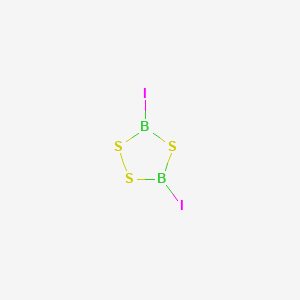
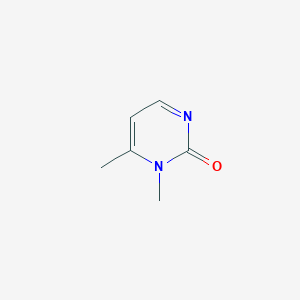
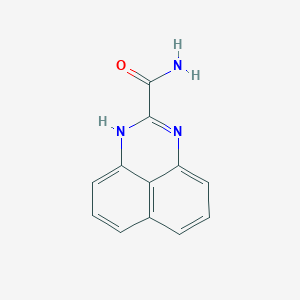
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
